molecular formula C24H20N4OS3 B11975390 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N'-[(E)-biphenyl-4-ylmethylidene]acetohydrazide

Cat. No.: B11975390
M. Wt: 476.6 g/mol
InChI Key: YSRMTPMLDMWXJI-MFKUBSTISA-N
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Description

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide is a complex organic compound that features a thiadiazole ring, a biphenyl group, and an acetohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide typically involves multiple steps. One common method starts with the preparation of the 1,3,4-thiadiazole ring, which is then functionalized with a benzylsulfanyl group. This intermediate is further reacted with an acetohydrazide derivative to introduce the hydrazide functionality. The final step involves the condensation of the hydrazide with a biphenyl-4-carbaldehyde to form the desired product under acidic or basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and sulfanyl groups can be oxidized under appropriate conditions.

    Reduction: The hydrazide moiety can be reduced to form corresponding amines.

    Substitution: The benzylsulfanyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide involves its interaction with specific molecular targets. The thiadiazole ring and sulfanyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The biphenyl group may enhance binding affinity through hydrophobic interactions .

Comparison with Similar Compounds

Similar Compounds

  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-{(E)-[4-(dimethylamino)phenyl]methylidene}acetohydrazide
  • 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-1-naphthylmethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[5-(benzylsulfanyl)-1,3,4-thiadiazol-2-yl]sulfanyl}-N’-[(E)-biphenyl-4-ylmethylidene]acetohydrazide lies in its combination of a thiadiazole ring, a biphenyl group, and an acetohydrazide moiety. This combination imparts unique electronic and steric properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C24H20N4OS3

Molecular Weight

476.6 g/mol

IUPAC Name

2-[(5-benzylsulfanyl-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[(E)-(4-phenylphenyl)methylideneamino]acetamide

InChI

InChI=1S/C24H20N4OS3/c29-22(17-31-24-28-27-23(32-24)30-16-19-7-3-1-4-8-19)26-25-15-18-11-13-21(14-12-18)20-9-5-2-6-10-20/h1-15H,16-17H2,(H,26,29)/b25-15+

InChI Key

YSRMTPMLDMWXJI-MFKUBSTISA-N

Isomeric SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

C1=CC=C(C=C1)CSC2=NN=C(S2)SCC(=O)NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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